1-(4-methyl-1,3-oxazol-2-yl)methanamine dihydrochloride
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Overview
Description
1-(4-Methyl-1,3-oxazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-1,3-oxazol-2-yl)methanamine dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with 4-methyl-2-aminophenol, the oxazole ring can be formed through a cyclization reaction with a suitable aldehyde or ketone in the presence of an acid catalyst. The resulting oxazole derivative is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-oxazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
1-(4-Methyl-1,3-oxazol-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological processes and as a potential lead compound for drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methyl-1,3-oxazol-2-yl)methanamine dihydrochloride involves its interaction with molecular targets in biological systems. The oxazole ring and methanamine group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry for drug development.
Comparison with Similar Compounds
- 1-(4-Methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
Uniqueness: 1-(4-Methyl-1,3-oxazol-2-yl)methanamine dihydrochloride is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with thiazole or benzoxazole rings, the oxazole derivative may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2763779-84-4 |
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Molecular Formula |
C5H10Cl2N2O |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
(4-methyl-1,3-oxazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-4-3-8-5(2-6)7-4;;/h3H,2,6H2,1H3;2*1H |
InChI Key |
RZEKJBMJVJOXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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